molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

Cat. No. B017137
Key on ui cas rn: 2107-70-2
M. Wt: 210.23 g/mol
InChI Key: LHHKQWQTBCTDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414108

Procedure details

After weighing 14.4 g (0.1 mol) of Meldrum's acid and 16.6 g (0.1 mol) of veratraldehyde to 50 ml of the mixture of formic acid and triethylamine prepared according to Example 1, the reaction mixture was heated to 90° C. during 1 hour and maintained at 90° C. for 2 hours. After cooling down to room temperature 200 ml of ice-water were added to the reaction mixture, the pH value was adjusted to 1 by adding concentrated hydrochloric acid and the mixture was let stand at 5° C. for 16 hours. After filtration the precipitate was washed 3 times on the filter and dried at 40° C. under reduced pressure.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.C(=O)[C:12]1[CH:21]=[CH:20][C:17]([O:18][CH3:19])=[C:14]([O:15][CH3:16])[CH:13]=1.C(O)=O.Cl>C(N(CC)CC)C>[CH3:16][O:15][C:14]1[CH:13]=[C:12]([CH2:4][CH2:6][C:7]([OH:9])=[O:8])[CH:21]=[CH:20][C:17]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Step Three
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 90° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
at 5° C.
CUSTOM
Type
CUSTOM
Details
for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After filtration the precipitate
WASH
Type
WASH
Details
was washed 3 times on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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